1,2,3,5-Cyclohexanetetrol, 4,6-diamino-
Description
1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (CAS synonyms: 4,6-diaminocyclohexane-1,2,3,5-tetrol; streptamine) is a cyclohexane derivative with four hydroxyl (-OH) and two amino (-NH₂) functional groups. Its molecular formula is C₆H₁₄N₂O₄, and it has a molecular weight of 178.186 g/mol . Key physical properties include a boiling point of 378.6°C, density of 1.626 g/cm³, and a flash point of 182.7°C . The compound exhibits stereochemical complexity due to the arrangement of hydroxyl and amino groups on the cyclohexane ring, which influences its reactivity and biological activity. Notably, it is structurally related to scyllo-inositol (a cyclohexanehexol) but differs by the substitution of two hydroxyl groups with amino groups at positions 4 and 6 .
Properties
CAS No. |
488-52-8 |
|---|---|
Molecular Formula |
C₆H₁₄N₂O₄ |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4,6-diaminocyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C6H14N2O4/c7-1-3(9)2(8)5(11)6(12)4(1)10/h1-6,9-12H,7-8H2 |
InChI Key |
ANLMVXSIPASBFL-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1O)O)O)N)O)N |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)N)O)N |
Synonyms |
4,6-Diamino-1,2,3,5-cyclohexanetetrol; 1,3-Diamino-1,3-dideoxy-scyllo-inositol_x000B_1,3-Diamino-1,3-dideoxy-scyllo-Inositol, |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
Physical Properties and Reactivity
- However, methoxy groups in 3,6-dimethoxy-cyclohexanetetrol reduce polarity, favoring organic solvent solubility .
- Reactivity: Amino groups in 4,6-diamino-cyclohexanetetrol enable nucleophilic reactions (e.g., formation of Schiff bases), unlike inositol, which primarily undergoes esterification . The methylene-bridged diamine 4,4'-methylenebis(cyclohexylamine) exhibits rigidity, influencing its use in polymer crosslinking .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4,6-diamino-cyclohexanetetrol derivatives?
- Methodological Answer : The synthesis of diamino-substituted cyclohexane derivatives often involves multi-step reactions. For example, 4,6-diamino-1,3,5-triazin-2-ylamino butanoic acid was synthesized via nucleophilic substitution using 2-chloro-4,6-diamino-1,3,5-triazin (CAAT) and γ-aminobutyric acid (GABA) in the presence of KOH and Na₂CO₃ . Similarly, nitrobenzofuroxan derivatives (e.g., 5,7-diamino-4,6-dinitrobenzofuroxan) were synthesized via cost-effective routes involving nitration and reduction steps . These methods emphasize controlled pH, solvent selection (e.g., ethanol, DMF), and purification via column chromatography.
Q. What analytical techniques are effective for characterizing 4,6-diamino-cyclohexanetetrol?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for identification. For instance, 1,2,3,5-cyclohexanetetrol was detected in ethanolic plant extracts using GC-MS, with spectral data matched against the NIST library . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are recommended for structural elucidation and purity assessment, particularly for diamino-substituted compounds .
Q. What safety protocols are essential when handling 4,6-diamino-cyclohexanetetrol?
- Methodological Answer : Use NIOSH/CEN-certified respirators, chemical-resistant gloves, and full-body protective clothing to avoid inhalation, skin contact, or eye exposure . In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store the compound in a cool, dry, well-ventilated area, and avoid discharge into drainage systems .
Advanced Research Questions
Q. How do metabolic pathways of diamino-substituted cyclohexane derivatives inform their toxicological profiles?
- Methodological Answer : Studies on DNOC (a structurally related compound) revealed that rat caecal microbiota metabolize it into 4,6-diamino-o-cresol (DAOC) via reductive pathways . This suggests that gut microbiota may play a role in the detoxification or activation of diamino-cyclohexane derivatives. Researchers should conduct in vitro microbial assays and LC-MS-based metabolomics to identify species-specific metabolic products .
Q. How can contradictions in stability data for diamino-cyclohexanetetrol under varying conditions be resolved?
- Methodological Answer : While safety data sheets indicate stability under recommended storage , conflicting reports on reactivity (e.g., with oxidizing agents) necessitate controlled stability studies. Use differential scanning calorimetry (DSC) to assess thermal stability and accelerated degradation tests (e.g., exposure to UV light, humidity) to evaluate photochemical and hydrolytic stability .
Q. What strategies optimize the yield of diamino-cyclohexanetetrol in multi-step syntheses?
- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, asymmetric synthesis of diamino acids requires chiral catalysts (e.g., Rh-complexes) to enhance enantiomeric excess . Additionally, one-pot syntheses in ionic liquids have improved yields for benzofuroxan derivatives by reducing side reactions .
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